![molecular formula C24H21N3O B2359160 6-(2-异丙氧基苄基)-6H-吲哚[2,3-b]喹喔啉 CAS No. 637756-40-2](/img/structure/B2359160.png)
6-(2-异丙氧基苄基)-6H-吲哚[2,3-b]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines This compound features a fused ring system comprising an indole and a quinoxaline moiety, which are known for their significant biological and pharmacological activities
科学研究应用
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
作用机制
Target of Action
The primary targets of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline are likely to be kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline interacts with its kinase targets by binding to the catalytic domain of the kinase . This interaction inhibits the kinase’s activity, leading to changes in the cellular signaling pathways that the kinase is involved in .
Biochemical Pathways
The inhibition of kinase activity by 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline affects various biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and apoptosis . The downstream effects of these changes can vary depending on the specific kinase target and the cellular context.
Result of Action
The molecular and cellular effects of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline’s action depend on the specific kinase targets and the cellular context. Given its mode of action, the compound could potentially inhibit cell growth and induce apoptosis in certain cell types .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method includes the cycloaddition reaction of 3-diazoindolin-2-imine with azirines, followed by aromatization . This method is catalyzed by rhodium and requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition-metal-free catalysis to reduce costs and environmental impact . Techniques such as ultrasound irradiation in aqueous media have been explored to enhance reaction efficiency and sustainability .
化学反应分析
Types of Reactions
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
相似化合物的比较
Similar Compounds
Indeno[1,2-b]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrrolo[3,2-b]quinoxalines: These derivatives are also known for their kinase inhibitory properties and are used in similar therapeutic applications.
Uniqueness
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to the presence of the isopropoxybenzyl group, which enhances its solubility and bioavailability. This unique structural feature may contribute to its higher efficacy and selectivity in biological systems compared to other similar compounds.
属性
IUPAC Name |
6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)28-22-14-8-3-9-17(22)15-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRWCPHGMMCNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
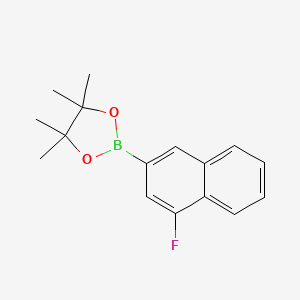
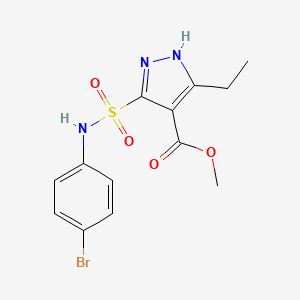
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
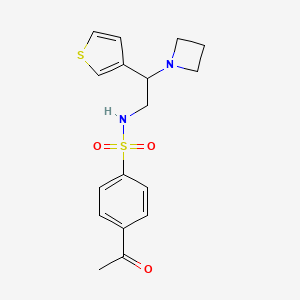
![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
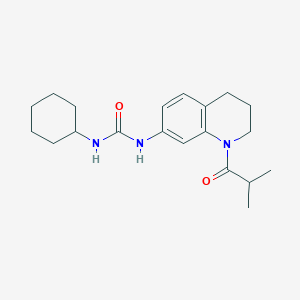
![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)

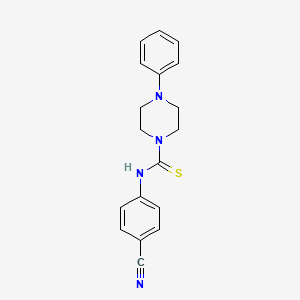
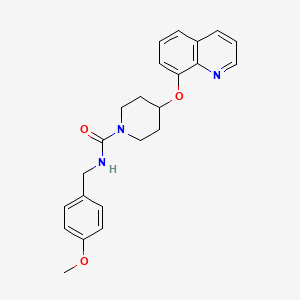
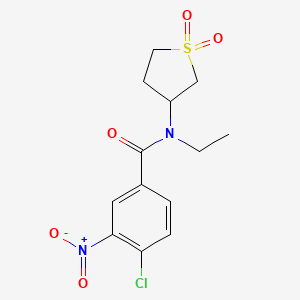
![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)
![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)
